molecular formula C8H8N2O4S B10757118 N-oxo-2-(phenylsulfonylamino)ethanamide

N-oxo-2-(phenylsulfonylamino)ethanamide

Cat. No.: B10757118
M. Wt: 228.23 g/mol
InChI Key: LBEMJFIVKDOIBO-UHFFFAOYSA-N
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Description

N-oxo-2-(phenylsulfonylamino)ethanamide is a small molecule belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxo-2-(phenylsulfonylamino)ethanamide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-oxo-2-(phenylsulfonylamino)ethanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-oxo-2-(phenylsulfonylamino)ethanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-oxo-2-(phenylsulfonylamino)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-oxoacetamide

InChI

InChI=1S/C8H8N2O4S/c11-8(10-12)6-9-15(13,14)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

LBEMJFIVKDOIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N=O

Origin of Product

United States

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